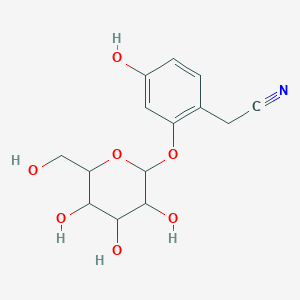![molecular formula C48H57NO14 B12296045 3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[123103,1104,709,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. Each step requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to minimize cost and maximize efficiency. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and benzoyloxy groups.
Reduction: Reduction reactions could target the oxo groups within the molecule.
Substitution: Substitution reactions may occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, such compounds can serve as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biological research, these compounds might be used to study enzyme interactions, cellular pathways, or as potential drug candidates.
Medicine
Medically, complex organic molecules are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific structure and functional groups. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used in food and other products to prevent oxidation.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone:
Properties
Molecular Formula |
C48H57NO14 |
|---|---|
Molecular Weight |
872.0 g/mol |
IUPAC Name |
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3 |
InChI Key |
HHDLUKVMJZXZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


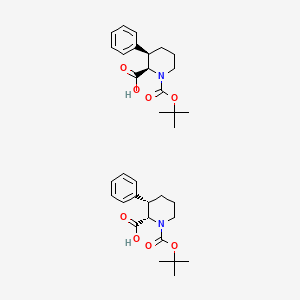
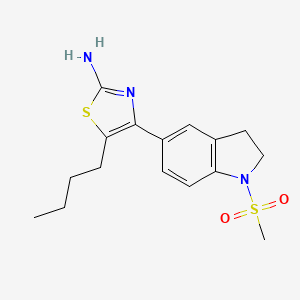

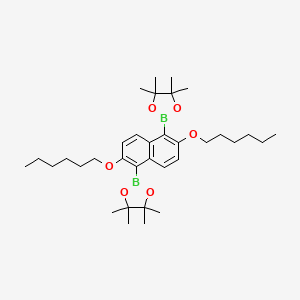
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
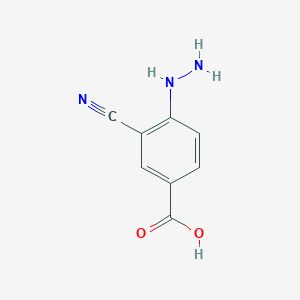
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)
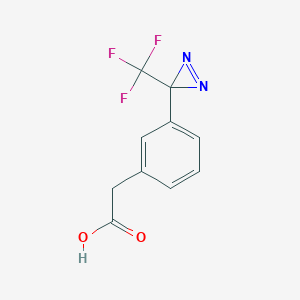
![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
